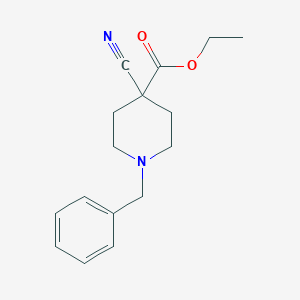

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate and related compounds involves various chemical reactions and strategies. For example, compounds have been prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature. Other methods include the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives to yield different ethyl carboxylate derivatives under similar conditions (Mohamed, 2014) (Mohamed, 2021).

Molecular Structure Analysis

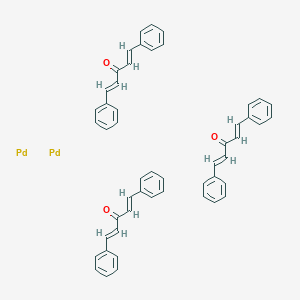

The molecular structure of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate and its analogs have been elucidated using various spectroscopic techniques and X-ray diffraction methods. Studies show that the compound exhibits interesting structural features, including the presence of intramolecular hydrogen bonds and specific geometrical conformations that influence its reactivity and interactions (Ustabaş et al., 2017).

Chemical Reactions and Properties

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate undergoes various chemical reactions that highlight its reactivity and potential applications. These include cyclization reactions, which are crucial for the synthesis of complex heterocyclic compounds, and reactions that lead to the formation of novel compounds with potential biological activity (Radwan et al., 2020).

科学的研究の応用

Synthesis and Polymer Science

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate serves as an intermediate in the synthesis and polymerization processes. It's used in the design and synthesis of new cyclic esters containing protected functional groups, which are crucial for the development of hydrophilic aliphatic polyesters. These polyesters have significant applications due to their biocompatibility and biodegradability, making them suitable for medical and environmental purposes (Trollsås et al., 2000). Additionally, this compound has been utilized in creating highly functionalized piperidine derivatives, showcasing its versatility in synthetic organic chemistry (Mohamed, 2014).

Enzymatic Reactions and Kinetic Resolution

It plays a crucial role in enzymatic reactions and kinetic resolution processes. One study demonstrated its use in the kinetic resolution of a compound to obtain S-enantiomers through a lipase-catalyzed transesterification reaction, highlighting its importance in producing chiral compounds for pharmaceutical applications (Kasture et al., 2005). Another notable application is in the microbial reduction process, where it was reduced by various microorganisms to produce diastereo- and enantioselective products, which are valuable in medicinal chemistry (Guo et al., 2006).

Material Science and Chemical Modifications

In material science, Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is used in the development of new materials through chemical modifications. Its derivatives have been synthesized for various applications, including corrosion inhibition studies, demonstrating its potential in protecting metals against corrosion, which is crucial for extending the lifespan of materials (Insani et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

特性

IUPAC Name |

ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-20-15(19)16(13-17)8-10-18(11-9-16)12-14-6-4-3-5-7-14/h3-7H,2,8-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMGPVRBKDTWFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558581 |

Source

|

| Record name | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |

CAS RN |

123730-67-6 |

Source

|

| Record name | Ethyl 4-cyano-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123730-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)

![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)